

Pde5-IN-2 selectivity compared to other PDE inhibitors

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Compound of Interest

Compound Name: **Pde5-IN-2**

Cat. No.: **B12424753**

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Comparative Selectivity Analysis of PDE5 Inhibitors

In the landscape of cyclic guanosine monophosphate (cGMP) signaling research and drug development, phosphodiesterase 5 (PDE5) inhibitors are a cornerstone. While information on a specific compound designated "**Pde5-IN-2**" is not publicly available, this guide provides a comparative analysis of several well-characterized and widely used PDE5 inhibitors: Sildenafil, Vardenafil, Tadalafil, and Avanafil. This comparison is intended to serve as a framework for evaluating the selectivity of any new PDE5 inhibitor.

The therapeutic efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for the PDE5 enzyme over other phosphodiesterase (PDE) families.^[1] Off-target inhibition of other PDEs can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, may cause myalgia.^[1]

Quantitative Comparison of Inhibitor Selectivity

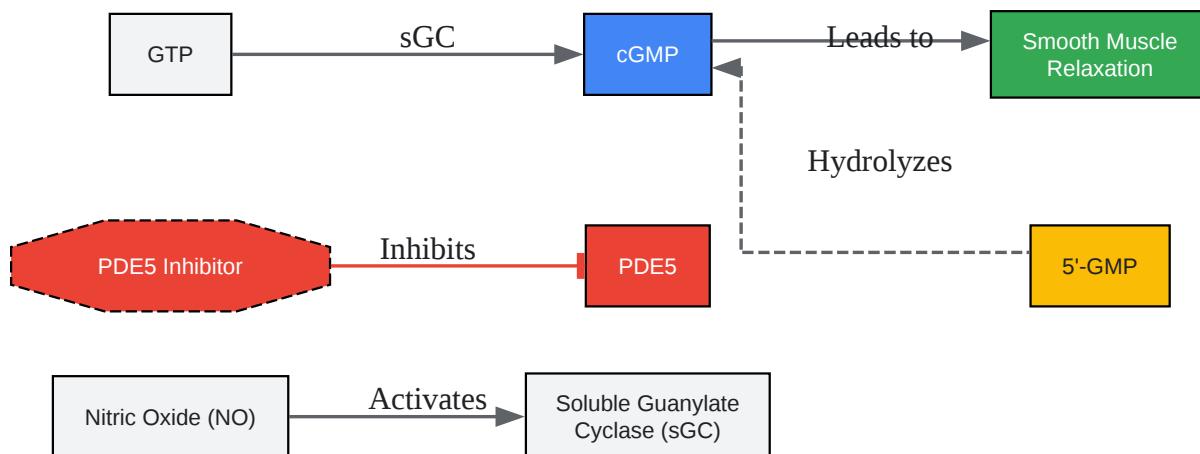
The selectivity of a compound is typically quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against the target enzyme (PDE5) versus other PDE isoforms. A higher ratio of IC₅₀ (other PDE) / IC₅₀ (PDE5) indicates greater selectivity for PDE5. The following table summarizes the IC₅₀ values for prominent PDE5 inhibitors against a panel of PDE enzymes.

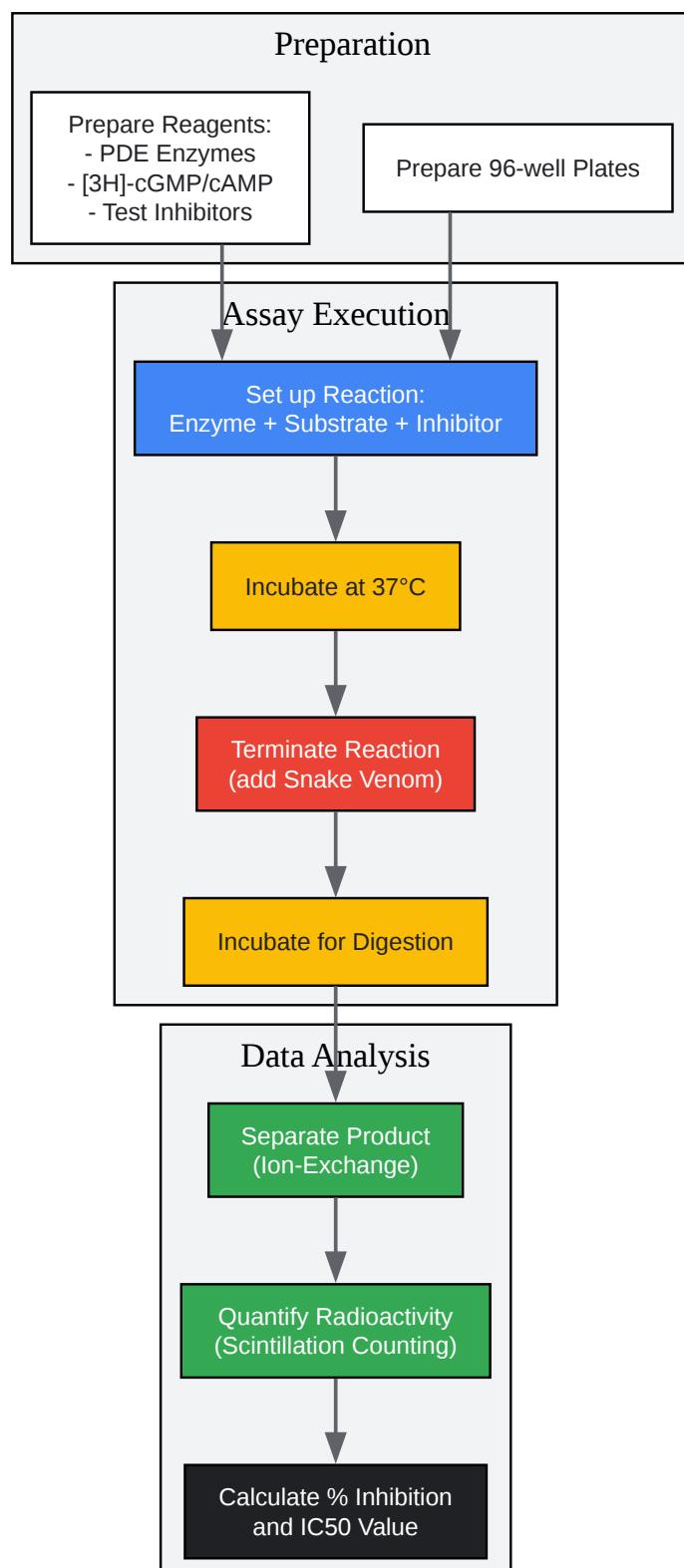
Inhibit or	PDE1 (IC50, nM)	PDE2 (IC50, nM)	PDE3 (IC50, nM)	PDE4 (IC50, nM)	PDE5 (IC50, nM)	PDE6 (IC50, nM)	PDE11 (IC50, nM)	Selectivity Ratio (PDE6/PDE5)
Sildenafil	>1000	>1000	>1000	>1000	4[2]	~40	>1000	~10
Vardenafil	180[3]	>1000	>1000	>1000	0.1-0.7[2][3]	11[3]	840[4]	~16-110
Tadalafil	>1000	>1000	>1000	>1000	1.8-2[2][3]	>1000	73[4]	>500
Avanafil	>1000	>1000	>1000	>1000	4.3-5.2[2]	>1000	>1000	>190

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.

Signaling Pathway of PDE5 Inhibition

PDE5 inhibitors exert their effect by modulating the nitric oxide (NO)/cGMP signaling pathway. Under physiological conditions, NO released from endothelial cells and nerve endings activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.^[1] cGMP then acts as a second messenger, leading to various downstream effects, including smooth muscle relaxation. PDE5 specifically hydrolyzes cGMP, thus terminating its signal. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and enhanced downstream signaling.^[1]



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